4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate 4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Brand Name: Vulcanchem
CAS No.: 63800-01-1
VCID: VC0042742
InChI: InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
SMILES: C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Molecular Formula: C₁₈H₂₈N₄O₈
Molecular Weight: 428.4 g/mol

4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate

CAS No.: 63800-01-1

Reference Standards

VCID: VC0042742

Molecular Formula: C₁₈H₂₈N₄O₈

Molecular Weight: 428.4 g/mol

4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate - 63800-01-1

CAS No. 63800-01-1
Product Name 4-[(2S)-2-Amino-2-carboxyethyl]-1-[(2R,5S)-5-amino-5-carboxy-2-hydroxypentyl]-5-[(3S)-3-amino-3-carboxypropyl]pyridin-1-ium-3-olate
Molecular Formula C₁₈H₂₈N₄O₈
Molecular Weight 428.4 g/mol
IUPAC Name (2S,5R)-2-amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridin-1-ium-1-yl]-5-hydroxyhexanoate
Standard InChI InChI=1S/C18H28N4O8/c19-12(16(25)26)3-1-9-6-22(7-10(23)2-4-13(20)17(27)28)8-15(24)11(9)5-14(21)18(29)30/h6,8,10,12-14,23H,1-5,7,19-21H2,(H3-,24,25,26,27,28,29,30)/t10-,12+,13+,14+/m1/s1
Standard InChIKey LCYXYLLJXMAEMT-SAXRGWBVSA-N
Isomeric SMILES C1=C(C(=C(C=[N+]1C[C@@H](CC[C@@H](C(=O)[O-])N)O)O)C[C@@H](C(=O)O)N)CC[C@@H](C(=O)O)N
SMILES C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Canonical SMILES C1=C(C(=C(C=[N+]1CC(CCC(C(=O)[O-])N)O)O)CC(C(=O)O)N)CCC(C(=O)O)N
Physical Description Solid
Description Pyridinoline belongs to the class of organic compounds known as l-alpha-amino acids. These are alpha amino acids which have the L-configuration of the alpha-carbon atom. Pyridinoline is considered to be a practically insoluble (in water) and relatively neutral molecule. Pyridinoline has been found throughout most human tissues, and has also been detected in multiple biofluids, such as urine and blood.
Pyridinoline is an organooxygen compound and an organonitrogen compound. It derives from an alpha-amino acid.
Synonyms 2-Amino-6-[4-[(2S)-2-amino-2-carboxyethyl]-3-[(3S)-3-amino-3-carboxypropyl]-5-hydroxypyridinio]-2,3,4,6-tetradeoxy-L-erythro-Hexonic Acid Inner Salt; Pyridinoline
PubChem Compound 105068
Last Modified Nov 11 2021
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